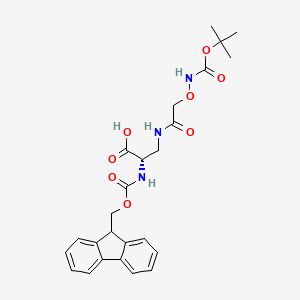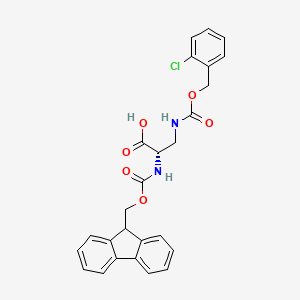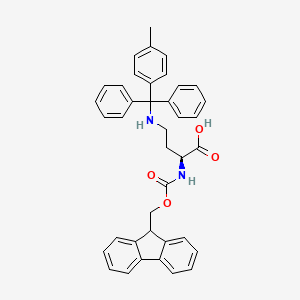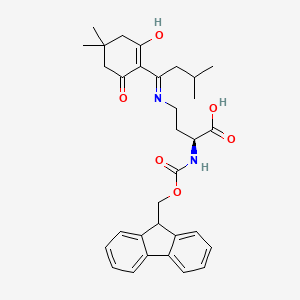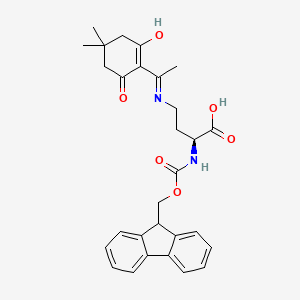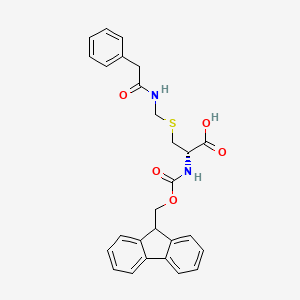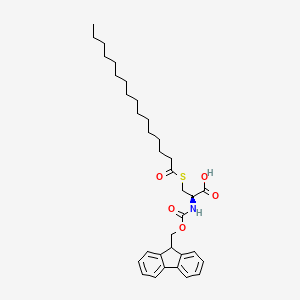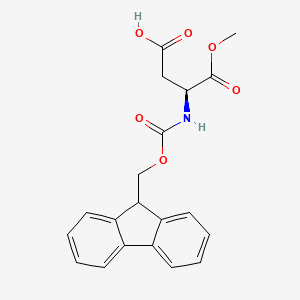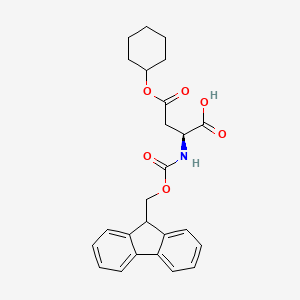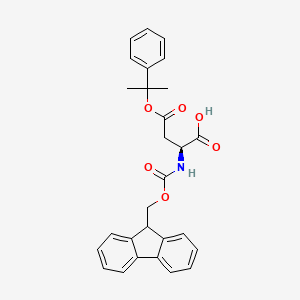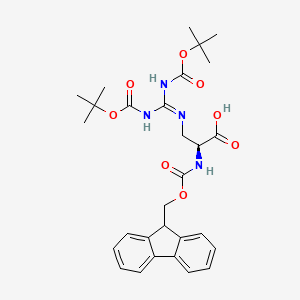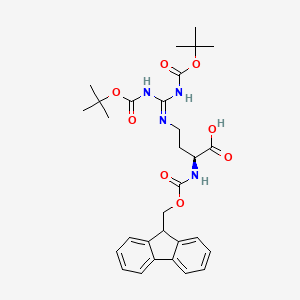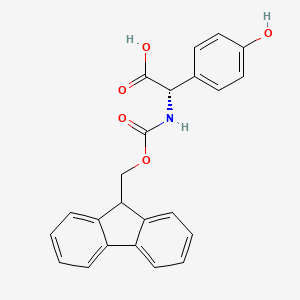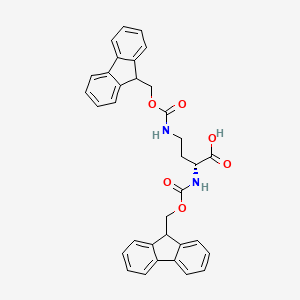
Fmoc-D-Dab(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Dab(Fmoc)-OH: is a derivative of diaminobutyric acid, specifically the D-isomer, which is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a popular protecting group for amines in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dab(Fmoc)-OH typically involves the protection of the amino groups of diaminobutyric acid with Fmoc groups. This can be achieved through the reaction of diaminobutyric acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: Fmoc-D-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc groups using a base such as piperidine in DMF.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.
Substitution Reactions: Introduction of various functional groups at the amino or carboxyl termini.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HATU or DIC in DMF or DCM.
Substitution: Various nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the desired application .
科学研究应用
Chemistry: Fmoc-D-Dab(Fmoc)-OH is widely used in the synthesis of complex peptides and proteins.
Biology: In biological research, peptides containing diaminobutyric acid residues are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: this compound is used in the development of peptide-based drugs, including antimicrobial peptides and peptide hormones. These peptides can exhibit enhanced stability and bioactivity due to the presence of diaminobutyric acid residues .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing .
作用机制
The mechanism of action of peptides containing Fmoc-D-Dab(Fmoc)-OH involves the interaction of the diaminobutyric acid residues with specific molecular targets. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to the stability and activity of the peptides. The Fmoc groups protect the amino groups during synthesis and are removed to reveal the active peptide .
相似化合物的比较
Fmoc-Dap(Fmoc)-OH: A similar compound with diaminopropionic acid instead of diaminobutyric acid.
Fmoc-Orn(Fmoc)-OH: Contains ornithine instead of diaminobutyric acid.
Uniqueness: Fmoc-D-Dab(Fmoc)-OH is unique due to the presence of diaminobutyric acid, which provides additional functional groups for chemical modifications and interactions. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity .
属性
IUPAC Name |
(2R)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-WJOKGBTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
